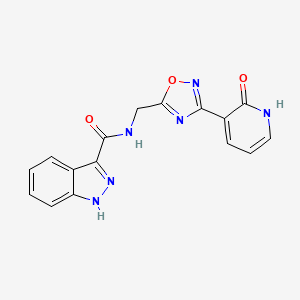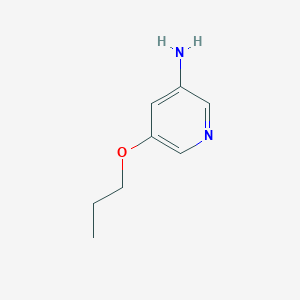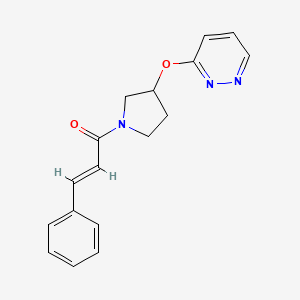
(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-3-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one” is a complex organic compound that contains several functional groups and rings. It has a phenyl group, a pyrrolidine ring, a pyridazine ring, and a prop-2-en-1-one group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the pyrrolidine ring, which is a type of non-aromatic heterocycle, and the phenyl group, which is a type of aromatic hydrocarbon, could have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrolidine and pyridazine rings in this compound might make it more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives of this compound, examining their biological activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting activities. For instance, Opletalová et al. (2006) reported on the synthesis and evaluation of (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, highlighting their significant activity against Mycobacterium tuberculosis and moderate activities against fungal pathogens, indicating the potential of nitro-substituted compounds over hydroxylated analogues in antimycobacterial and antifungal applications (Opletalová et al., 2006).
Antimicrobial Screening
Other studies focused on the antimicrobial properties of similar compounds. For example, Ashok et al. (2014) detailed the ultrasound- and microwave-assisted synthesis of (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their efficacy against bacterial and fungal strains, showcasing the utility of these compounds in antimicrobial applications (Ashok et al., 2014).
Anticancer Activity and Molecular Docking Studies
Recent research has also delved into the anticancer potential of pyridazinone derivatives, with studies employing molecular docking to predict interactions with target proteins. Mehvish and Kumar (2022) aimed to synthesize a series of 3(2H)-one pyridazinone derivatives, assessing their antioxidant activity and potential anticancer effects through in-vitro assays and molecular docking, indicating promising directions for future drug development (Mehvish & Kumar, 2022).
Antihypertensive and Antiarrhythmic Effects
The cardiovascular potential of related compounds has also been investigated. Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating their electrocardiographic, antiarrhythmic, and antihypertensive activities. Their findings highlighted several compounds with significant antiarrhythmic and antihypertensive activities, suggesting a link to their alpha-adrenolytic properties (Malawska et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(9-8-14-5-2-1-3-6-14)20-12-10-15(13-20)22-16-7-4-11-18-19-16/h1-9,11,15H,10,12-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHAFJCWLSAAGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2635552.png)
![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/no-structure.png)
![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)

![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)
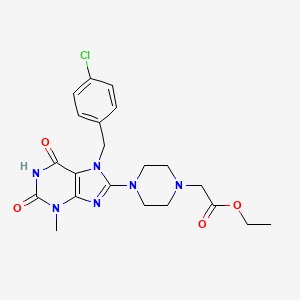
![N-(2,3-dimethylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2635565.png)
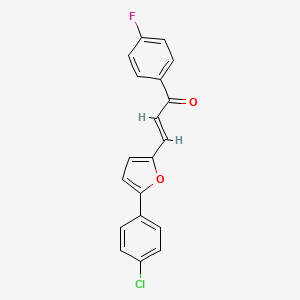
![[1-(2-Fluorophenyl)piperidin-4-yl]methanol](/img/structure/B2635567.png)
